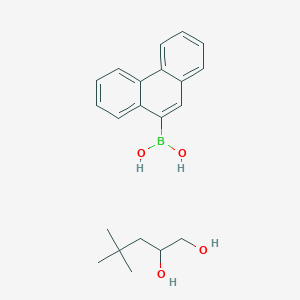

(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

Description

Properties

Molecular Formula |

C21H27BO4 |

|---|---|

Molecular Weight |

354.2 g/mol |

IUPAC Name |

4,4-dimethylpentane-1,2-diol;phenanthren-9-ylboronic acid |

InChI |

InChI=1S/C14H11BO2.C7H16O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;1-7(2,3)4-6(9)5-8/h1-9,16-17H;6,8-9H,4-5H2,1-3H3 |

InChI Key |

BGFVMZLAUHXXFH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O.CC(C)(C)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the esterification of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) to form the boronic acid ester. This reaction typically occurs under mild to moderate conditions to preserve the integrity of the phenanthrene aromatic system and the boron center.

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting Material: 9-Phenanthrenylboronic acid | Commercially available or synthesized via Suzuki coupling reactions. |

| 2 | Diol: 2,2-Dimethyl-1,3-propanediol (Neopentyl glycol) | Used as the diol component to form the boronate ester. |

| 3 | Reaction Conditions: Mild heating, inert atmosphere (e.g., nitrogen), solvent such as tetrahydrofuran or toluene | The boronic acid is reacted with the diol to form the cyclic boronate ester. |

| 4 | Purification: Column chromatography on silica gel, recrystallization | To isolate the pure boronate ester. |

This method is consistent with standard protocols for synthesizing boronic acid esters, leveraging the diol’s ability to form stable five- or six-membered cyclic esters with boronic acids.

Related Synthetic Techniques

Suzuki Coupling for Boronic Acid Preparation: The precursor 9-phenanthrenylboronic acid is often prepared by palladium-catalyzed Suzuki coupling between phenanthrene derivatives and boron reagents under inert atmosphere, using bases like potassium carbonate and solvents such as tetrahydrofuran or ethanol/water mixtures.

Optimization for Scale-Up: Industrial scale-up likely involves optimizing reaction parameters such as temperature, solvent volume, and purification techniques to maximize yield and purity. This may include liquid-liquid extraction, silica gel filtration, and recrystallization.

Reaction Conditions Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | None required for esterification; Pd(0) catalysts used for precursor synthesis | Esterification is typically uncatalyzed |

| Solvent | Tetrahydrofuran, toluene, or ethanol/water mixtures | Choice depends on reaction step |

| Temperature | Mild heating (room temp to 80°C) | Higher temps used in precursor synthesis (up to 130°C) |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation of boronic acid |

| Reaction Time | Several hours to overnight | Depends on scale and conditions |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The ester group can participate in substitution reactions, where the boronic ester is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the phenanthrene ring system .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a wide range of functionalized phenanthrene derivatives .

Scientific Research Applications

9-Phenanthreneboronic acid neopentylglycol ester has several applications in scientific research:

Biology: The compound is employed in the study of boron-containing compounds and their interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.

Mechanism of Action

The mechanism of action of 9-Phenanthreneboronic acid neopentylglycol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as a protective group in organic synthesis. The compound can also interact with biological molecules, potentially affecting various molecular pathways and targets .

Comparison with Similar Compounds

(Phenanthren-9-yl)boronic Acid

4,4-Dimethylpentane-1,2-diol

- Structure and Role : A branched diol with two hydroxyl groups positioned to facilitate boronic acid-diol complexation. Its steric hindrance from methyl groups may influence binding kinetics and selectivity in aqueous environments .

Comparative Analysis with Similar Compounds

Antiproliferative Activity of Boronic Acid Derivatives

Key Findings :

- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) exhibit superior cytotoxicity compared to analogues like pyren-1-yl boronic acid and 4-(4-propan-2-yloxyphenyl)phenyl boronic acid, which precipitated in culture media, rendering them ineffective .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | IC₅₀ (µM) | Solubility in RPMI | Target Cell Line |

|---|---|---|---|

| Phenanthren-9-yl boronic acid | 0.2251 | Stable | 4T1 breast cancer |

| 6-hydroxynaphthalen-2-yl BA | 0.1969 | Stable | 4T1 breast cancer |

| Pyren-1-yl boronic acid | N/A | Precipitates | N/A |

Structural and Reactivity Comparisons

pKa and Binding Affinity :

- Phenanthren-9-yl boronic acid’s efficacy may stem from optimized pKa (near physiological pH) and binding kinetics, unlike 3-AcPBA or 4-MCPBA, which have higher pKa and lower glucose association constants .

- Stabilization mechanisms in boronic acids depend on through-space electronic effects rather than through-bond interactions, as seen in fluoro-substituted analogues .

Table 2: Physicochemical Properties

| Compound | pKa (Estimated) | Molecular Weight | Solubility |

|---|---|---|---|

| Phenanthren-9-yl boronic acid | ~7.5–8.5 | 222.05 g/mol | DMSO-soluble |

| 3-AcPBA | ~9.0 | 179.98 g/mol | Limited aqueous |

| 4-MCPBA | ~8.8 | 214.46 g/mol | Limited aqueous |

Role of Diol Components in Complexation

- 4,4-Dimethylpentane-1,2-diol : Its branched structure enhances boronate ester stability by balancing steric effects and binding affinity. This contrasts with linear diols (e.g., 1,2-ethanediol), which lack selectivity in saccharide sensing .

- Comparative Advantage : The diol’s methyl groups may reduce hydrolysis rates, improving complex longevity in biological systems compared to simpler diols .

Table 3: Diol Component Comparison

| Diol | Structure | Binding Selectivity | Hydrolysis Stability |

|---|---|---|---|

| 4,4-Dimethylpentane-1,2-diol | Branched | High | High |

| 1,2-Ethanediol | Linear | Low | Moderate |

| 1,3-Propanediol | Linear | Moderate | Low |

Biological Activity

(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol, also known as 9-Phenanthreneboronic acid neopentylglycol ester, is a synthetic compound characterized by its phenanthrene moiety linked to a boronic acid group via a neopentyl glycol backbone. Its molecular formula is , which highlights the presence of carbon, hydrogen, boron, and oxygen. This compound has garnered attention for its potential biological activities, although extensive studies are still limited.

The compound exhibits unique properties due to its aromatic structure and the Lewis acidic nature of the boronic acid group. It can undergo various chemical transformations influenced by the boronic acid functionality, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The mechanism of action of (Phenanthren-9-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in organic synthesis as a protective group and allows it to interact with biological molecules, potentially affecting various molecular pathways.

Antimicrobial Activity

Research has indicated that boronic compounds can exhibit varying degrees of antimicrobial activity against bacteria, yeast, and fungi. For instance, studies have shown that certain boronic compounds can inhibit the growth of Staphylococcus aureus, among others. In one study, different boronic structures displayed inhibition zones ranging from 7 to 13 mm against various microorganisms .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of boronic compounds on cancer cells. For example, certain derivatives demonstrated significant reductions in cell viability in prostate cancer cells while maintaining higher viability in healthy cells. Specifically, concentrations of 5 µM led to a decrease in cancer cell viability to 33% while healthy cells remained at 71% . This suggests a selective cytotoxic effect that warrants further investigation.

Antioxidant Properties

The antioxidant capabilities of boronic compounds have been assessed using various methods such as DPPH and ABTS assays. Compounds similar to (Phenanthren-9-yl)boronic acid have shown significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT .

Research Applications

(Phenanthren-9-yl)boronic acid has several applications across different fields:

- Chemistry : Utilized as a building block in organic synthesis for complex molecule formation.

- Biology : Employed in studies concerning boron-containing compounds and their interactions with biological molecules.

- Medicine : Investigated for potential use in drug delivery systems and therapeutic agents.

- Industry : Applied in the development of advanced materials and as a reagent in various industrial processes .

Case Studies

- Antimicrobial Study : A comparative study involving multiple boronic compounds revealed that specific derivatives exhibited notable antimicrobial properties against Staphylococcus aureus and other pathogens, with varying inhibition zones based on structural modifications.

- Cytotoxicity Assessment : In experiments involving prostate cancer cell lines (PC-3), certain derivatives showed promising anticancer activity with significant reductions in cell viability at specific concentrations while sparing healthy fibroblast cells.

Q & A

Basic: What experimental methods are used to confirm boronic acid-diol binding between (phenanthren-9-yl)boronic acid and 4,4-dimethylpentane-1,2-diol?

Answer:

Boronic acid-diol interactions are typically validated via fluorescence titration , isothermal titration calorimetry (ITC) , or surface plasmon resonance (SPR) . For example:

- Fluorescence assays exploit changes in quantum yield upon diol binding .

- SPR (e.g., using AECPBA-functionalized surfaces) quantifies binding kinetics (kon/koff) and affinity (Ka) under physiological pH .

- NMR spectroscopy can resolve structural changes in the boronic acid or diol during complexation .

Note: Ensure pH optimization (near boronic acid pKa ~7.6) to enhance binding efficiency .

Advanced: How does pH influence the selectivity of (phenanthren-9-yl)boronic acid for 4,4-dimethylpentane-1,2-diol vs. other diols in tumor microenvironments?

Answer:

Under weakly acidic conditions (pH ~6.5, mimicking hypoxic tumors), boronic acids exhibit enhanced selectivity for sialic acid analogs but may compete with endogenous diols. Key strategies:

- Competitive binding assays using glycoproteins (e.g., RNase B) to assess interference from secondary interactions .

- pH-modulated fluorescence quenching to map binding specificity .

- Computational modeling (e.g., DFT) to predict protonation states and steric effects .

Data contradiction alert: Some studies report reduced selectivity at acidic pH due to non-specific interactions; buffer optimization (e.g., borate vs. phosphate) is critical .

Basic: What synthetic routes are available for (phenanthren-9-yl)boronic acid, and how is purity validated?

Answer:

- Synthesis: Common methods include Suzuki-Miyaura coupling precursors or direct electrophilic borylation of phenanthrene .

- Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from DMSO .

- Validation:

Advanced: How can researchers resolve contradictory cytotoxicity data for (phenanthren-9-yl)boronic acid in cancer vs. non-cancer cell models?

Answer:

Contradictions in toxicity profiles (e.g., selective cancer cell inhibition vs. myoblast toxicity) require:

- Dose-response normalization to account for cell-type-specific uptake (e.g., via LC50 comparisons) .

- Metabolic profiling to identify off-target diol interactions (e.g., endogenous NAD+ or glucose) .

- Apoptosis pathway analysis (e.g., caspase-3 activation) to distinguish targeted vs. nonspecific cytotoxicity .

Recommendation: Use isogenic cell pairs (e.g., cancer vs. healthy from the same tissue) to minimize genetic variability .

Basic: What are the primary applications of 4,4-dimethylpentane-1,2-diol in boronic acid research?

Answer:

This diol serves as:

- A model cis-diol for studying binding thermodynamics/kinetics .

- A crosslinker in boronic acid-functionalized hydrogels for drug delivery .

- A competitor in glycoprotein interaction assays to test boronic acid specificity .

Advanced: How can researchers optimize boronic acid-diol binding kinetics for real-time glucose monitoring applications?

Answer:

Key parameters for rapid equilibrium (sub-second timescale):

- kon optimization: Use boronic acids with electron-withdrawing groups (e.g., isoquinolinyl derivatives) to accelerate diol association .

- Buffer engineering: Add chelators (e.g., EDTA) to minimize metal interference .

- Microfluidics integration: Employ paper-based µPADs with polymer-bound boronic acids (e.g., PAPBA) for rapid response .

Challenge: Trade-off between binding speed (high kon) and selectivity (low koff) requires iterative screening .

Basic: What safety precautions are recommended when handling 4,4-dimethylpentane-1,2-diol?

Answer:

- Storage: Inert atmosphere (N2), desiccated, away from oxidizers .

- Toxicity: Limited data; assume irritant (wear gloves/eye protection).

- Waste disposal: Neutralize with aqueous NaOH before incineration .

Advanced: What computational tools predict the binding affinity of (phenanthren-9-yl)boronic acid with diol-containing biomolecules?

Answer:

- Molecular docking (AutoDock/Vina): Model steric compatibility with diol motifs .

- MD simulations (GROMACS): Assess complex stability under physiological pH .

- QSAR models: Corrogate electronic parameters (e.g., Hammett σ) with experimental Ka values .

Validation: Cross-check with SPR or ITC data to refine force field parameters .

Advanced: How do secondary interactions (e.g., π-π stacking) interfere with boronic acid-diol binding studies?

Answer:

Phenanthrene’s aromatic system may engage in:

- Non-specific protein binding (e.g., albumin), reducing free boronic acid concentration .

- Fluorescence quenching via aggregation (ACQ effect), necessitating dispersants (e.g., cyclodextrins) .

- Competitive inhibition with hydrophobic pockets in enzymes .

Mitigation: Use truncated analogs (e.g., phenylboronic acid) as controls to isolate diol-specific effects .

Basic: What analytical techniques characterize the boronic acid-diol esterification reaction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.